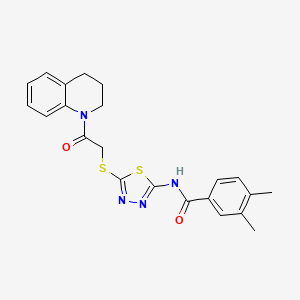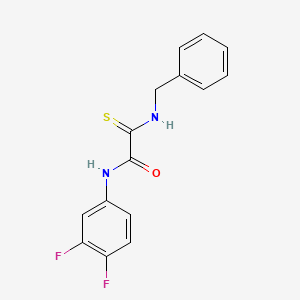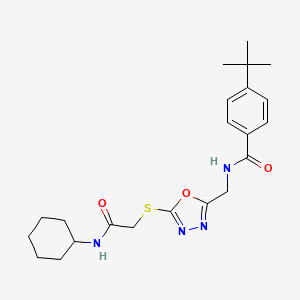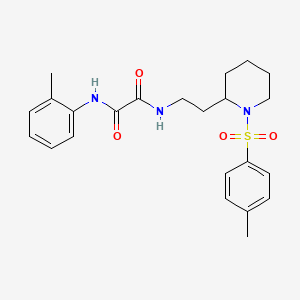
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C22H22N4O2S2 and its molecular weight is 438.56. The purity is usually 95%.
BenchChem offers high-quality N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiproliferative and Antimicrobial Properties
A study explored the antiproliferative and antimicrobial properties of compounds derived from 1,3,4-thiadiazole, which is structurally related to the chemical . Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine were synthesized and tested for their biological activities. Some compounds exhibited high DNA protective ability against oxidative damage and strong antimicrobial activity against certain bacteria. Notably, one compound showed cytotoxicity on cancer cell lines, highlighting its potential for use in chemotherapy strategies with minimal toxicity (Gür et al., 2020).
Adenosine Receptor Antagonism
Research on thiazole and thiadiazole analogs, similar to the chemical in focus, demonstrated their role as adenosine receptor antagonists. These compounds, especially those involving thiadiazole structures, showed promising affinities for adenosine receptors, indicating potential applications in understanding adenosine receptor interactions and developing new therapeutic strategies (van Muijlwijk-Koezen et al., 2001).
Anticancer Agents Development
A study on novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, similar to the chemical , revealed their potential as anticancer agents. These compounds were synthesized using a one-pot three-component method and evaluated for antitumor activities against various cancer cell lines. The results indicated moderate to high levels of antitumor activities, with some compounds exhibiting more potent inhibitory activities compared to 5-fluorouracil, a known anticancer drug. This suggests their potential application in cancer therapy (Fang et al., 2016).
FLT3 Inhibitor Development
Another study focused on the development of FLT3 inhibitors for treating acute myeloid leukemia (AML). Among the compounds studied, one showed significant in vivo activity against AML, leading to complete tumor regression in a mouse model without apparent toxicity. This compound's mechanism of action was further elucidated through Western blot and immunohistochemical analysis, indicating its potential as a therapeutic agent for AML (Li et al., 2012).
特性
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S2/c1-14-9-10-17(12-15(14)2)20(28)23-21-24-25-22(30-21)29-13-19(27)26-11-5-7-16-6-3-4-8-18(16)26/h3-4,6,8-10,12H,5,7,11,13H2,1-2H3,(H,23,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZBSRCVSFCLNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B2360529.png)

![1-(4-bromophenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2360532.png)
![2-(isobutylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2360534.png)
![2-(2,5-dimethylphenyl)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2360535.png)


![1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-pyrazol-1-yl)ethanone](/img/structure/B2360538.png)
![2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2360541.png)
![4-{[(4-Chlorophenyl)sulfanyl]methyl}-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol](/img/structure/B2360542.png)
![3-[5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B2360543.png)

![2-[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2360549.png)
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine](/img/structure/B2360550.png)